molecular formula C16H16F3N3O3S B284343 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

Cat. No. B284343
M. Wt: 387.4 g/mol
InChI Key: HARQSSRSJZHJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of specific enzymes or by modulating ion channels.
Biochemical and physiological effects:
Studies have shown that 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the activity of ion channels.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide in lab experiments include its potential as a novel therapeutic agent and its ability to modulate ion channels. However, the limitations include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its use in the development of novel drugs targeting specific ion channels.
In conclusion, 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is a compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide valuable insights into the potential of this compound for the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide involves the reaction of 2-chloro-4-(furan-2-yl)-6-trifluoromethyl-pyrimidine with sodium thiolate, followed by the reaction of the resulting intermediate with tetrahydrofuran-2-carbaldehyde and acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as an anticancer agent, anti-inflammatory agent, and as a modulator of ion channels.

properties

Molecular Formula

C16H16F3N3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C16H16F3N3O3S/c17-16(18,19)13-7-11(12-4-2-6-25-12)21-15(22-13)26-9-14(23)20-8-10-3-1-5-24-10/h2,4,6-7,10H,1,3,5,8-9H2,(H,20,23)

InChI Key

HARQSSRSJZHJMD-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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